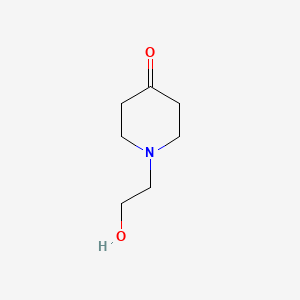

1-(2-Hydroxyethyl)piperidin-4-one

描述

Structure

3D Structure

属性

IUPAC Name |

1-(2-hydroxyethyl)piperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-6-5-8-3-1-7(10)2-4-8/h9H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIFFSBYMUXSQNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10233367 | |

| Record name | 1-(2-Hydroxyethyl)-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10233367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84394-97-8 | |

| Record name | 1-(2-Hydroxyethyl)-4-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84394-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Hydroxyethyl)-4-piperidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084394978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Hydroxyethyl)-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10233367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-hydroxyethyl)-4-piperidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-Hydroxyethyl)-4-piperidone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT2EEE69EE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 2 Hydroxyethyl Piperidin 4 One and Its Substituted Analogs

Established Synthetic Routes to Piperidin-4-ones with N-Substitution

Traditional approaches to the synthesis of N-substituted piperidin-4-ones, including 1-(2-hydroxyethyl)piperidin-4-one, often involve multi-step sequences, modifications of existing piperidone structures, or cyclization reactions to construct the core piperidine (B6355638) ring.

Multi-Step Approaches for this compound Formation

A common and well-established method for synthesizing 4-piperidones involves the Dieckmann condensation. dtic.milsciencemadness.org This approach typically starts with the addition of a primary amine to two moles of an α,β-unsaturated ester, such as an alkyl acrylate. The resulting diester then undergoes an intramolecular Claisen condensation (the Dieckmann cyclization), followed by hydrolysis and decarboxylation to yield the desired 4-piperidone (B1582916). dtic.milsciencemadness.org For the synthesis of this compound, 2-aminoethanol would be the primary amine of choice.

Another multi-step approach involves the Mannich reaction. chemrevlett.comresearchgate.net This reaction condenses an aldehyde, a primary or secondary amine, and a ketone containing at least one α-hydrogen. chemrevlett.comwikipedia.org For instance, the condensation of an aromatic aldehyde, an appropriate ketone, and ammonium (B1175870) acetate (B1210297) can produce substituted 4-piperidones. chemrevlett.comresearchgate.net To introduce the 1-(2-hydroxyethyl) substituent, a subsequent N-alkylation step would be necessary.

A further example of a multi-step synthesis involves the ring closing of 1,5-dichloro-3-pentanone with a primary amine. wikipedia.orggoogle.com In the case of this compound, the reaction would utilize 2-aminoethanol. The required 1,5-dichloro-3-pentanone can be synthesized in a two-step process starting from acrylic acid. google.com

Derivations from Existing Piperidin-4-one Structures

The modification of readily available piperidin-4-one scaffolds provides a direct route to various N-substituted derivatives. A primary method for this is N-alkylation. For example, a reductive amination reaction between N-Boc-piperidin-4-one and an appropriate aniline (B41778) can be employed, followed by modification of the piperidine nitrogen. researchgate.net Two-carbon extensions on the piperidine nitrogen have been achieved through alkylation with reagents like 2-iodoethanol. researchgate.net

Another strategy involves the hydrogenation of a corresponding pyridine (B92270) derivative. For instance, 4-(1,1-dimethyl-2-hydroxyethyl)pyridine can be hydrogenated in acetic acid using a platinum oxide catalyst to yield 4-(1,1-dimethyl-2-hydroxyethyl)piperidine acetate. prepchem.com While this example leads to a piperidine, similar strategies can be envisioned for the synthesis of piperidinones from pyridone precursors.

The table below summarizes some reactions for deriving new piperidin-4-ones.

| Starting Material | Reagent(s) | Product Type |

| N-Boc-piperidin-4-one | 1. Aniline, reducing agent; 2. 2-Iodoethanol | N-substituted piperidin-4-amine, then N-(2-hydroxyethyl) derivative |

| 4-(1,1-dimethyl-2-hydroxyethyl)pyridine | H₂, PtO₂, Acetic Acid | 4-(1,1-dimethyl-2-hydroxyethyl)piperidine acetate |

| 3,5-bis(ylidene)-4-piperidone | Acyl chloride, triethylamine | 1-Acyl-3,5-bis(ylidene)-4-piperidone |

Cyclization Reactions for Piperidin-4-one Ring Construction

Cyclization reactions are fundamental to forming the piperidine ring. The aza-Michael reaction is a key strategy, often used to create N-substituted 4-piperidones. kcl.ac.uk This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. A double aza-Michael addition of a primary amine to a divinyl ketone is a facile method for preparing a range of N-substituted 4-piperidones. kcl.ac.uk

The Petrenko-Kritschenko piperidone synthesis is a classic multicomponent reaction that condenses an aldehyde, a β-keto ester derivative (like a derivative of acetonedicarboxylic acid), and ammonia (B1221849) or a primary amine to form a 4-piperidone. wikipedia.org This method is closely related to the Robinson-Schöpf tropinone (B130398) synthesis. wikipedia.org

Intramolecular cyclization reactions are also widely employed. For example, an acid-mediated 6-endo-trig cyclization can be used for the stereoselective synthesis of 2,6-trans-4-oxopiperidones. nih.gov Another approach involves the Nazarov cyclization of a divinyl ketone, which can be generated from the hydration of a vinyl propargyl alcohol, to provide a 4-piperidone. dtic.mil

| Cyclization Method | Key Reactants | Product Type |

| Aza-Michael Reaction | Divinyl ketone, primary amine | N-substituted 4-piperidone |

| Petrenko-Kritschenko Synthesis | Aldehyde, β-keto ester derivative, amine/ammonia | 4-Piperidone |

| Acid-mediated 6-endo-trig Cyclization | Amino-dicarbonyl compound | 2,6-trans-4-oxopiperidone |

| Nazarov Cyclization | Divinyl ketone | 4-Piperidone |

Advanced Synthetic Strategies

More contemporary approaches focus on improving efficiency and atom economy through one-pot reactions and novel activation methods.

One-Pot and Cascade Reactions

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency and waste reduction. youtube.com A one-pot, manganese dioxide mediated oxidation-cyclization method has been developed for the preparation of diverse N-substituted 4-piperidones from the corresponding alcohols and primary amines via an aza-Michael reaction with an in situ generated divinyl ketone. kcl.ac.uk

Cascade reactions, where a series of intramolecular transformations are triggered by a single event, also provide elegant pathways to complex piperidones. An α-imino rhodium carbene-initiated cascade reaction involving a 1,2-aryl/alkyl migration and annulation has been shown to produce valuable piperidin-4-one derivatives in excellent yields. acs.org Similarly, a one-pot cyclization/reduction cascade of halogenated amides has been developed for piperidine synthesis. mdpi.com

Photochemical Methods for Piperidinone Derivatives

Photochemical methods offer unique pathways for the construction of cyclic systems. An intramolecular [2+2] cycloaddition of dienes initiated by light has been used to obtain bicyclic piperidinones. mdpi.com These bicyclic intermediates can then be readily converted to piperidines through reduction. mdpi.com This photochemical approach is scalable and has proven useful in the synthesis of key intermediates for pharmacologically active molecules. mdpi.com

Enantioselective and Stereoselective Syntheses of Piperidine-Based Systems

Achieving stereocontrol in the synthesis of piperidine rings is crucial for developing pharmacologically active agents. Various strategies have been developed to access enantiomerically pure or enriched piperidine derivatives. nih.govnih.gov

One prominent approach involves the asymmetric hydrogenation of pyridine derivatives. This can be achieved using transition metal catalysts, such as rhodium or ruthenium complexes with chiral ligands, to induce stereoselectivity during the reduction of the aromatic ring. nih.govdicp.ac.cn For instance, the asymmetric hydrogenation of pyridinium (B92312) salts using a rhodium catalyst has been shown to produce chiral piperidines with excellent diastereo- and enantioselectivities. dicp.ac.cn Another strategy is the catalytic enantioselective synthesis of 3-substituted piperidines from pyridine and arylboronic acids, which utilizes a rhodium-catalyzed asymmetric reductive Heck reaction. nih.govsnnu.edu.cn This three-step process involves partial reduction of pyridine, asymmetric carbometalation, and a final reduction to yield enantioenriched 3-piperidines. nih.govsnnu.edu.cn

Organocatalysis also presents a powerful tool for the asymmetric synthesis of piperidines. The use of chiral organocatalysts, such as proline, can facilitate biomimetic-style Mannich reactions to produce 2-substituted piperidine alkaloids with high enantiomeric excess (ee). acs.org This method avoids the need for protecting groups and can be performed in a single step. acs.org

Modular approaches offer the flexibility to create a variety of substituted chiral piperidines from a common intermediate. nih.govacs.org A scalable, chiral-pool synthesis can produce an orthogonally protected piperidine tricarboxylic acid diester as a single enantio- and diastereomer. nih.govacs.orgacs.org This intermediate can then undergo sequential functionalizations using transition metal-catalyzed or photocatalytic methods to generate highly elaborated chiral piperidines. nih.govacs.orgacs.org Similarly, a one-pot synthesis of substituted piperidin-4-ols has been developed via a sequence involving gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.govthieme-connect.com

Other notable methods include:

Exocyclic chirality-induced condensation: An asymmetric synthesis of substituted NH-piperidines can be achieved through a nitroalkene/amine/enone (NAE) condensation reaction induced by a chiral amine, yielding enantiopure piperidines with excellent chirality retention. rsc.org

Copper-catalyzed cyclizative aminoboration: This method allows for the enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines from easily accessible arylalkenes. nih.gov

Hetero-Diels-Alder reactions: Using carbohydrate templates as chiral auxiliaries, diastereoselective aza-Diels-Alder reactions can produce enantiomerically pure 2-substituted piperidine derivatives. researchgate.net

| Method | Catalyst/Reagent | Key Features | Reported Efficiency | Reference |

|---|---|---|---|---|

| Asymmetric Reductive Heck Reaction | Rh-catalyst with chiral ligand | Access to enantioenriched 3-substituted piperidines from pyridine. | High yield and excellent enantioselectivity. | nih.govsnnu.edu.cn |

| Reductive Transamination | [RhCp*Cl2]2 / Chiral primary amine | Asymmetric reduction of pyridinium salts; excellent diastereo- and enantio-selectivities. | Scalable to multi-hundred-gram scale. | dicp.ac.cn |

| Organocatalytic Mannich Reaction | (l)-proline | Biomimetic, protecting-group-free synthesis of 2-substituted piperidines. | Up to 97% ee and good yield. | acs.org |

| Modular Synthesis | Transition metal or photocatalysts | Sequential functionalization of a chiral piperidine intermediate. | Scalable to >50 g scale as a single enantio- and diastereomer. | nih.govacs.org |

| Gold-Catalyzed Cyclization | [Au(PPh3)NTf2] / Catecholborane | One-pot synthesis of piperidin-4-ols with broad substrate scope. | High yields and excellent diastereoselectivities (dr > 25:1). | nih.govthieme-connect.com |

Microwave-Assisted Synthesis in Piperidinone Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields, increased product purity, and significantly reduced reaction times compared to conventional heating methods. youtube.comat.ua This technology has been successfully applied to the synthesis of various heterocyclic compounds, including those based on the piperidine and piperidinone framework. tandfonline.comnih.gov

The fundamental advantage of microwave heating lies in its direct and efficient energy transfer to the reacting molecules, resulting in rapid and uniform heating. youtube.com This can be particularly beneficial for synthesizing N-substituted piperidinones. For example, microwave irradiation can facilitate the condensation reaction between a piperidinone derivative and another molecule, such as the formation of thiosemicarbazones from 3-alkyl-2,6-diarylpiperidin-4-ones and thiosemicarbazide (B42300), in a fraction of the time required by conventional refluxing. tandfonline.com One study reported that the synthesis of quinoline (B57606) thiosemicarbazones endowed with a piperidine moiety was achieved in excellent yields (89-98%) within 3-5 minutes under microwave irradiation, a significant improvement over conventional methods. nih.govnih.gov

Microwave-assisted synthesis is also effective for constructing the piperidinone ring itself or for creating complex hybrid molecules. A catalyst-free, one-pot, three-component protocol to synthesize dihydropyrido[2,3-d]pyrimidines containing a quinoline pharmacophore was successfully performed in DMF at 150 °C for 8 minutes under microwave irradiation, affording good isolated yields. nih.gov Similarly, the synthesis of 2,5-diketopiperazines from Nα-Boc-dipeptidyl esters has been achieved in excellent yields in water under microwave irradiation, providing a rapid and environmentally friendly protocol. nih.gov

The table below compares reaction times and yields for the synthesis of piperidine-containing compounds using both microwave-assisted and conventional heating methods, illustrating the efficiency of MAOS.

| Reaction Type | Microwave Conditions | Conventional Conditions | Yield (MW) | Yield (Conv.) | Reference |

|---|---|---|---|---|---|

| Synthesis of Quinolinyl-hydrazinecarbothioamides | 3-5 min | Longer reaction time | 89-98% | ~10% lower | nih.gov |

| Synthesis of Piperidino 2-thioxoimidazolidin-4-ones | 2-4 min | 4 h (reflux) | Not specified, but method was effective | Not specified | tandfonline.com |

| N-Alkylation of Piperidine | 6-10 min (on silica) | Not specified | Quantitative | Not specified | youtube.com |

| Synthesis of Acetamide Derivatives | Not specified | Conventional heating | Improved rates | Slower rates | mdpi.com |

Optimization of Experimental Conditions for Yield and Purity

Optimizing experimental parameters such as solvent, temperature, reaction time, and catalyst is essential for maximizing the yield and purity of this compound and its analogs. The synthesis of piperidin-4-ones often involves classical reactions like the Dieckmann condensation, where careful control of conditions is paramount. researchgate.net

In the Dieckmann cyclization of aminodicarboxylate esters to form the piperidone ring, the choice of base and reaction time is critical. For instance, using sodium as the base at room temperature for 24 hours resulted in a 57% yield, whereas shorter or longer reaction times led to decreased yields. researchgate.net The work-up procedure is also crucial; temperature control during acidification is necessary to prevent the retro-Dieckmann reaction, which would cleave the newly formed ring. researchgate.net

For the synthesis of substituted piperidones, such as in a Strecker-type condensation to produce an anilino-nitrile intermediate, the solvent and acid catalyst play a significant role. An optimized procedure using chloroform (B151607) and acetic acid at 0–50 °C for 48 hours resulted in yields of 85–95%, a substantial improvement over other solvent-acid combinations that gave yields as low as 20-30%. researchgate.net

A concise and high-yielding double aza-Michael reaction has been presented as an atom-efficient method to access chiral 2-substituted 4-piperidone building blocks from divinyl ketones. nih.gov The initial Grignard reaction to form dienol intermediates proceeded in high yield and the products were sufficiently pure to be used without further purification. nih.gov The subsequent double aza-Michael addition to form the piperidone ring was also high-yielding. nih.gov

The purification and crystallization process is the final step in ensuring high purity. Different solvent systems are employed for recrystallization to obtain pure crystalline products. For various piperidin-4-one derivatives, solvent mixtures such as benzene-petroleum ether, ethanol-ethyl acetate, and dichloromethane/methanol have been successfully used to yield high-quality crystals suitable for structural analysis. chemrevlett.com

The following table summarizes the impact of varying experimental conditions on the yield of key reactions in piperidinone synthesis.

| Reaction | Parameter Varied | Condition | Observed Yield/Outcome | Reference |

|---|---|---|---|---|

| Dieckmann Cyclization | Reaction Time (Sodium base, RT) | 6 h | 19% | researchgate.net |

| Dieckmann Cyclization | Reaction Time (Sodium base, RT) | 12 h | 44% | researchgate.net |

| Dieckmann Cyclization | Reaction Time (Sodium base, RT) | 24 h | 57% | researchgate.net |

| Dieckmann Cyclization | Reaction Time (Sodium base, RT) | 72 h | 20% | researchgate.net |

| Strecker-type Condensation | Solvent/Acid | MeOH/AcOH | 20-30% | researchgate.net |

| Strecker-type Condensation | Solvent/Acid | AcOH | 45-55% | researchgate.net |

| Strecker-type Condensation | Solvent/Acid | CHCl3/AcOH | 85-95% | researchgate.net |

Chemical Reactivity and Transformation Studies of 1 2 Hydroxyethyl Piperidin 4 One

Reactions of the Ketone Moiety

The carbonyl group at the C-4 position of the piperidine (B6355638) ring is a primary site for nucleophilic addition and condensation reactions, allowing for the introduction of diverse substituents and the formation of new heterocyclic systems.

Condensation Reactions (e.g., with thiosemicarbazide (B42300) to yield imines/hydrazones)

The ketone functional group of 1-(2-hydroxyethyl)piperidin-4-one readily undergoes condensation reactions with amine derivatives to form imines or related compounds. A notable example is the reaction with thiosemicarbazide, which yields the corresponding thiosemicarbazone. This reaction typically proceeds by heating the piperidin-4-one with thiosemicarbazide in a suitable solvent, often with acid catalysis, to form the C=N double bond. The resulting thiosemicarbazones are of interest for their potential biological activities. niscair.res.innih.gov Microwave-assisted synthesis has been shown to be an efficient method for preparing such derivatives, significantly reducing reaction times and increasing yields. niscair.res.in

Table 1: Synthesis of Piperidin-4-one Thiosemicarbazone Derivatives niscair.res.in

| Starting Piperidin-4-one Derivative | Reaction Conditions | Product | Yield (%) |

|---|

Reductive Amination Reactions on Piperidin-4-one Core

Reductive amination is a powerful method for converting the ketone group into a secondary or tertiary amine. This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the ketone with a primary or secondary amine, followed by in-situ reduction. masterorganicchemistry.comorganicchemistrytutor.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the protonated imine intermediate without significantly reducing the starting ketone. masterorganicchemistry.com This reaction allows for the introduction of a wide variety of substituents at the 4-position of the piperidine ring. The general process is applicable to this compound, enabling the synthesis of various 4-amino-1-(2-hydroxyethyl)piperidine derivatives. organic-chemistry.org

Reactions Involving the Piperidine Nitrogen

The tertiary amine of the piperidine ring is nucleophilic and can participate in alkylation and acylation reactions, leading to the formation of quaternary ammonium (B1175870) salts or N-acyl piperidinium (B107235) species, respectively.

Alkylation Reactions (N-alkylation)

The nitrogen atom of the piperidine ring in this compound can be alkylated to form a quaternary ammonium salt. This reaction typically involves treatment with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide). The quaternization introduces a permanent positive charge on the nitrogen atom, altering the molecule's physical and biological properties.

Acylation Reactions (N-acylation)

While the piperidine nitrogen in the parent compound is already tertiary, N-acylation is a key reaction for related piperidine structures. For secondary piperidines, N-acylation is readily achieved using acyl chlorides or anhydrides in the presence of a base. nih.gov For tertiary amines like 1-(2-hydroxyethyl)piperidine, reaction with an acylating agent can lead to the formation of an N-acyl piperidinium intermediate, which can be susceptible to further transformations. The synthesis of N-acylpiperidines is a common strategy in medicinal chemistry to produce amide derivatives. ajchem-a.comorganic-chemistry.orgrsc.org

Reactions of the Hydroxyethyl (B10761427) Side Chain

The primary alcohol of the hydroxyethyl side chain offers another site for chemical modification, most commonly through esterification or etherification reactions. These transformations allow for the attachment of various functional groups, which can modulate the compound's polarity, solubility, and biological interactions.

Esterification can be achieved by reacting this compound with a carboxylic acid, acyl chloride, or anhydride. This reaction is often catalyzed by an acid or a coupling agent. Etherification can be carried out by deprotonating the hydroxyl group with a strong base to form an alkoxide, which is then reacted with an alkyl halide (Williamson ether synthesis). These reactions extend the side chain and can introduce a wide range of functionalities to the molecule. The use of 1-(2-hydroxyethyl)piperidine as a building block in the synthesis of more complex molecules highlights the utility of its hydroxyl group in forming new bonds. medchemexpress.commallakchemicals.comottokemi.com

Oxidation Reactions (e.g., to aldehydes or carboxylic acids)

The primary alcohol of the 2-hydroxyethyl substituent in this compound is susceptible to oxidation to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

The partial oxidation of the primary alcohol yields the corresponding aldehyde, 2-(4-oxopiperidin-1-yl)acetaldehyde. This transformation requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Common reagents for this type of selective oxidation include pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, which utilizes dimethyl sulfoxide (B87167) activated by an electrophile like oxalyl chloride. harvard.edu

Further oxidation leads to the formation of 2-(4-oxopiperidin-1-yl)acetic acid. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), are typically employed for this conversion. vanderbilt.edulibretexts.org The existence of 2-(4-oxopiperidin-1-yl)acetic acid hydrochloride as a commercially available compound confirms that this oxidation is a known and utilized transformation. bldpharm.com In some cases, phase-transfer catalysis has been employed for the oxidation of similar hydroxyethyl-substituted heterocyclic aldehydes, indicating a potential methodology for the selective oxidation of the formyl group if other easily oxidizable groups are present. researchgate.net The oxidation of aldehydes to carboxylic acids can occur under both acidic and alkaline conditions, yielding the carboxylic acid or its corresponding carboxylate salt, respectively. libretexts.orgchemguide.co.uk

A study on a related pyrazole (B372694) derivative, 1-(2-hydroxyethyl)-3,5-dimethylpyrazole-4-carbaldehyde, demonstrated that both the formyl and hydroxyethyl groups are susceptible to oxidation. researchgate.net This suggests that in the case of this compound, careful selection of reagents is crucial to achieve selective oxidation of the alcohol without affecting the ketone or other parts of the molecule.

Table 1: Oxidation Products of this compound

| Starting Material | Product | Type of Reaction |

| This compound | 2-(4-Oxopiperidin-1-yl)acetaldehyde | Partial Oxidation |

| This compound | 2-(4-Oxopiperidin-1-yl)acetic acid | Complete Oxidation |

| 2-(4-Oxopiperidin-1-yl)acetaldehyde | 2-(4-Oxopiperidin-1-yl)acetic acid | Oxidation |

Substitution Reactions of the Hydroxyl Group

The hydroxyl group of the 2-hydroxyethyl substituent is a versatile functional handle that can be converted to various other groups through nucleophilic substitution reactions. A common strategy to enhance its leaving group ability is to first convert it into a sulfonate ester, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base. These activated intermediates can then be readily displaced by a wide range of nucleophiles.

Alternatively, the alcohol can be converted into an alkyl halide. For instance, reaction with thionyl chloride (SOCl₂) or a phosphorus halide like phosphorus tribromide (PBr₃) would yield the corresponding 2-chloroethyl or 2-bromoethyl derivative. These halides are also excellent substrates for nucleophilic substitution, allowing for the introduction of functionalities such as nitriles (with cyanide salts), azides (with sodium azide), or other carbon or heteroatom nucleophiles.

While specific studies detailing these substitutions on this compound are not prevalent in the surveyed literature, these transformations are fundamental in organic synthesis and are expected to proceed based on the known reactivity of primary alcohols.

Table 2: Potential Substitution Reactions of the Hydroxyl Group

| Reagent | Intermediate/Product | Class of Reaction |

| p-Toluenesulfonyl chloride (TsCl), base | 1-(2-Tosyloxyethyl)piperidin-4-one | Sulfonylation |

| Methanesulfonyl chloride (MsCl), base | 1-(2-Mesyloxyethyl)piperidin-4-one | Sulfonylation |

| Thionyl chloride (SOCl₂) | 1-(2-Chloroethyl)piperidin-4-one | Halogenation |

| Phosphorus tribromide (PBr₃) | 1-(2-Bromoethyl)piperidin-4-one | Halogenation |

Role of Hydroxyethyl Group in Inter- and Intramolecular Interactions (e.g., hydrogen bonding)

The hydroxyethyl group plays a significant role in the non-covalent interactions of this compound. The hydroxyl group contains both a hydrogen bond donor (the hydrogen atom) and a hydrogen bond acceptor (the oxygen atom), enabling it to participate in various hydrogen bonding scenarios.

Intramolecular Hydrogen Bonding: The molecule has the potential to form an intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the oxygen of the piperidinone carbonyl group. This interaction would lead to the formation of a seven-membered ring-like conformation. The strength of such a hydrogen bond would depend on the conformational flexibility of the piperidine ring and the ethyl chain, which dictates the optimal geometry for the interaction. Studies on other systems, such as 2,2'-bipyridine, show that even weak intramolecular hydrogen bonds can significantly influence molecular conformation. libretexts.orgmdpi.com

While specific crystallographic or spectroscopic studies detailing the precise nature of hydrogen bonding in this compound were not identified in the literature reviewed, the presence of both hydrogen bond donor and acceptor sites within the molecule makes these interactions a critical aspect of its chemical and physical properties.

Table 3: Potential Hydrogen Bonding Interactions

| Type | Donor | Acceptor |

| Intramolecular | Hydroxyl (-OH) group | Carbonyl (C=O) oxygen |

| Intermolecular | Hydroxyl (-OH) group of one molecule | Carbonyl (C=O) oxygen of another molecule |

| Intermolecular | Hydroxyl (-OH) group of one molecule | Piperidine nitrogen of another molecule |

| Intermolecular | Protic solvent | Hydroxyl (-OH) group |

| Intermolecular | Hydroxyl (-OH) group | Protic solvent |

Derivatization and Analog Synthesis from 1 2 Hydroxyethyl Piperidin 4 One

Structural Modification at the Piperidine (B6355638) Ring and C-4 Position

The piperidine ring and its C-4 ketone group are primary sites for structural diversification. The ketone at the C-4 position is particularly amenable to a wide range of classical carbonyl reactions, while the adjacent ring positions can also be functionalized.

Reactions at the C-4 Carbonyl Group: The C-4 keto group is a key handle for introducing a variety of substituents. Nucleophilic addition reactions are common, where organometallic reagents like Grignard reagents can add to the carbonyl, yielding tertiary alcohols. researchgate.net Subsequent dehydration can lead to the formation of an endocyclic double bond, creating a tetrahydropyridine (B1245486) derivative. Furthermore, the ketone can be reductively aminated to install various amine-containing moieties at the C-4 position, a crucial step in the synthesis of many pharmacologically active compounds.

Modifications via Enolate Chemistry: The protons alpha to the C-4 carbonyl can be abstracted to form an enolate, which can then react with various electrophiles. This allows for the introduction of alkyl, aryl, or other functional groups at the C-3 and C-5 positions of the piperidine ring.

Michael Additions: For activated pyridinium (B92312) precursors, 1,4-conjugate addition (Michael addition) of soft nucleophiles, such as organocuprates or enamines, can introduce substituents at the C-4 position. youtube.com This strategy is effective for creating C-C bonds and building molecular complexity. youtube.com

Huisgen [3+2] Cycloaddition: The piperidine ring can be part of cycloaddition reactions. For example, a 1,3-dipolar cycloaddition involving a preformed piperidine can lead to the formation of 2-spiropiperidines. whiterose.ac.uk

The table below summarizes some key transformations at the piperidine ring and C-4 position.

| Modification Type | Reagent/Condition | Resulting Structure | Reference |

| Nucleophilic Addition | Grignard Reagents (R-MgX) | C-4 Tertiary Alcohol | researchgate.net |

| Reductive Amination | Amine (R-NH2), Reducing Agent (e.g., NaBH3CN) | 4-Amino-piperidine Derivative | researchgate.net |

| Michael Addition | Organocuprates, Boronic Acids | 4-Substituted Piperidine | youtube.com |

| Heck Reaction | Aryl Diazonium Salt, Palladium Catalyst | 4-Aryl-tetrahydropyridine | youtube.com |

| Spirocyclization | Intramolecular Cyclization | Spiro-piperidine | whiterose.ac.uk |

Modifications and Functionalization of the Hydroxyethyl (B10761427) Group

The N-hydroxyethyl group provides another key site for derivatization, primarily through reactions involving the terminal hydroxyl group. This allows for the extension of the side chain and the introduction of new functional groups without altering the core piperidine ring.

Etherification: The most common modification is etherification, often achieved via the Williamson ether synthesis. wikipedia.org This reaction involves deprotonating the terminal alcohol with a base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. wikipedia.orgorganic-chemistry.org This method is highly versatile, allowing for the introduction of a wide range of alkyl and aryl groups, thereby modulating the steric and electronic properties of the side chain. nih.gov For instance, etherification with various nitriles followed by reduction has been used to synthesize a series of amine-terminated ether derivatives. nih.gov

Esterification: The hydroxyl group can be readily converted to an ester through reaction with acyl chlorides or carboxylic anhydrides in the presence of a base. This transformation is useful for introducing different acyl groups and can serve as a protecting group strategy during multi-step syntheses.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents. This introduces new carbonyl functionality, which can then be used for further synthetic elaborations, such as imine formation or amidation.

The table below details common functionalizations of the hydroxyethyl group.

| Reaction Type | Reagents | Functional Group Formed | Reference |

| Williamson Ether Synthesis | Alkyl Halide (R-X), Base (e.g., NaH) | Ether (R-O-CH2CH2-N) | wikipedia.orgorganic-chemistry.org |

| Esterification | Acyl Chloride (RCOCl) or Anhydride | Ester (RCOO-CH2CH2-N) | researchgate.net |

| Oxidation (to Aldehyde) | Mild Oxidizing Agent (e.g., PCC) | Aldehyde (-CH2CHO) | General Knowledge |

| Oxidation (to Acid) | Strong Oxidizing Agent (e.g., KMnO4) | Carboxylic Acid (-CH2COOH) | General Knowledge |

Incorporation into Complex Molecular Architectures (e.g., spiro compounds, xanthones)

The 1-(2-hydroxyethyl)piperidin-4-one scaffold is a valuable building block for constructing more intricate molecular architectures, such as spirocyclic systems and xanthone (B1684191) conjugates. googleapis.com

Spiro Compounds: Spirocycles, which contain two rings sharing a single atom, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. whiterose.ac.ukmdpi.com Piperidin-4-ones are ideal precursors for spiro compounds where the C-4 carbon becomes the spiro-atom. googleapis.com One common strategy involves a multi-component domino reaction, such as a Knoevenagel condensation followed by a Michael addition and cyclization, to build a new ring onto the C-4 position. mdpi.com For example, reaction with isatin (B1672199) and an active methylene (B1212753) compound can yield complex spiro-oxindole-piperidines. The synthesis of novel spiro[1-benzofuran-2,4'-piperidin]-3-one scaffolds has also been achieved, highlighting the utility of piperidone precursors in creating diverse spirocyclic systems. nih.govnih.govresearchgate.net

Xanthone Derivatives: Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone core. They have been investigated for a range of biological activities. nih.govresearchgate.net The piperidine moiety can be incorporated into the xanthone scaffold to create hybrid molecules. nih.gov This is typically achieved by first functionalizing the xanthone core with a reactive group, such as an epoxide or an alkyl halide, which can then react with a nucleophilic piperidine derivative. While direct use of this compound is less common, its derivatives, particularly the corresponding 4-aminopiperidine, are frequently used to link to the xanthone structure. For example, a piperazine (B1678402) derivative of xanthone has been synthesized and evaluated for cardiovascular activity. nih.gov Syntheses of various xanthone derivatives have been explored for their potential to modulate oxidative stress. nih.govresearchgate.netmdpi.com

The table below provides examples of complex architectures synthesized from piperidone precursors.

| Architecture | Synthetic Strategy | Key Intermediates/Reactants | Reference |

| Spiro-oxindoles | Knoevenagel/Michael/Cyclization Domino Reaction | Isatin, Malononitrile, Barbituric Acid | mdpi.com |

| Spiro-tetrahydroquinolines | One-pot Diastereoselective Reaction | 2-Arylidene-1,3-indandiones | nih.govresearchgate.net |

| Spiro-benzofurans | Multi-step Synthesis | Phloroglucinol derivatives | nih.gov |

| Xanthone Conjugates | Nucleophilic Substitution | Functionalized Xanthone, Piperazine/Piperidine | nih.govmdpi.com |

Synthesis of Carbohydrate Derivatives of Piperidin-4-one

Integrating carbohydrate moieties with heterocyclic scaffolds is a growing area of research aimed at developing molecules with unique biological properties. The piperidine ring can be appended to sugar molecules to create novel glyco-conjugates.

Glycosylation: One approach involves the glycosylation of the hydroxyethyl side chain of this compound. The terminal alcohol can act as a nucleophile in a glycosylation reaction, attacking an activated sugar donor (e.g., a glycosyl halide or trichloroacetimidate) to form a glycosidic bond. This results in an O-linked glycoside. Protecting group-free glycosylation methods have been developed that could potentially be applied, where an unprotected sugar is converted to an oxazoline (B21484) in situ and then reacted with an alcohol. rsc.org

Modification of Sugars with Piperidine: An alternative strategy involves modifying a carbohydrate with a piperidine unit. For example, researchers have synthesized sialic acid derivatives bearing 4-N-piperidine and piperazine moieties. nih.gov This was achieved through a direct nucleophilic substitution of the 4-O-acetate group on a protected sialic acid derivative with piperidine. nih.gov These compounds were designed as potential inhibitors of bacterial sialic acid transporters. nih.gov Although this example uses piperidine itself rather than the specific title compound, the chemistry demonstrates a viable route for conjugating the this compound scaffold (or its amine derivatives) to carbohydrates at specific positions.

The table below outlines strategies for creating carbohydrate-piperidine hybrids.

| Hybrid Type | Synthetic Approach | Key Reaction | Reference |

| O-Glycoside | Glycosylation of the hydroxyethyl group | Attack of the alcohol on an activated sugar | rsc.org |

| N-Linked Piperidinyl Sugar | Nucleophilic substitution on a sugar | Displacement of a leaving group on the sugar by a piperidine amine | nih.gov |

Structure Activity Relationship Sar Investigations of 1 2 Hydroxyethyl Piperidin 4 One Analogs

Influence of the N-(2-Hydroxyethyl) Moiety on Biological Activity and Physicochemical Properties

The presence and position of a hydroxyl group on the N-substituent can synergistically enhance the biological activity of piperidine (B6355638) analogs. ajchem-a.com For instance, in a series of substituted piperidines containing a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) moiety, those with a proximal hydroxy group demonstrated suitable antioxidant properties. ajchem-a.com This suggests that the hydroxyl group contributes to the radical-scavenging ability of the molecule. ajchem-a.com

Furthermore, modifications to the N-substituent can dramatically alter receptor affinity and selectivity. While direct SAR data on the N-(2-hydroxyethyl) group of 1-(2-hydroxyethyl)piperidin-4-one is specific, broader studies on N-substituted piperidines highlight the importance of this position. For example, in a series of N-piperidinyl indole-based nociceptin (B549756) opioid receptor (NOP) ligands, the nature of the N-substituent was a key determinant of activity. nih.gov

Impact of Substituents on the Piperidin-4-one Ring

Substitution on the piperidin-4-one ring is a common strategy to explore and optimize the biological activity of this class of compounds. The position, size, and electronic nature of these substituents can lead to significant changes in efficacy and target selectivity.

Research has shown that substitution at various positions of the piperidine ring can enhance biological activities, including antimicrobial and anticancer properties. For example, the introduction of methyl groups at the 3 or 4-positions of the piperidine ring in certain compounds resulted in the highest anticancer properties. ajchem-a.com In another study, the synthesis of 3-alkyl-2-(4'-aryl)-6-phenylpiperidin-4-ones and their subsequent conversion to thiosemicarbazone derivatives yielded compounds with significant antibacterial and antifungal activities. biomedpharmajournal.org This indicates that the addition of specific moieties to the piperidin-4-one backbone can enhance its antimicrobial spectrum. biomedpharmajournal.org

The following table summarizes the effect of various substituents on the piperidin-4-one ring from different studies:

| Scaffold | Substituent(s) | Position(s) | Observed Biological Activity |

| Piperidin-4-one | Methyl | 3 or 4 | Enhanced anticancer properties ajchem-a.com |

| 2,6-diaryl-piperidin-4-one | Alkyl, Aryl | 3, 2, 6 | Antimicrobial activity biomedpharmajournal.org |

| Vanillin-derived piperidin-4-one oxime | Phenyl ester | 4 (on oxime) | Potent antioxidant and antimicrobial activity nih.gov |

| Piperidin-4-ol | Catechol-derived ether | 4 | Nematicidal and anti-feeding effects on insects nyxxb.cn |

These examples underscore the chemical tractability of the piperidin-4-one ring and its potential for developing analogs with a wide range of biological applications. ajchem-a.combiomedpharmajournal.orgijnrd.orgmdpi.com

Stereochemical Considerations in Piperidine Derivatives and their Biological Effects

Stereochemistry is a critical factor in the biological activity of piperidine derivatives, as the three-dimensional arrangement of atoms can dictate how a molecule interacts with its biological target. mdpi.com The chiral nature of many piperidine-based compounds means that different stereoisomers can exhibit vastly different pharmacological profiles. mdpi.comnih.gov

The synthesis of piperidine derivatives often results in multiple stereoisomers, and their separation and individual biological evaluation are essential for a complete SAR understanding. For instance, the reduction of cis-3-alkyl-2,6-diarylpiperidin-4-one using a Grignard reagent leads to the formation of new piperidin-4-ol derivatives with specific stereochemistry, which has been shown to affect their antibacterial, antifungal, and anthelmintic activities. nih.gov

Key findings on the role of stereochemistry in piperidine derivatives include:

Enantiomeric Purity: Chiral natural compounds are typically biosynthesized in an enantiomerically pure form, and this chirality is often pivotal for their biological function. mdpi.com

Receptor Interaction: The stereochemistry of a molecule can influence its binding to a target protein, its metabolism, and its distribution throughout the body. mdpi.com For some classes of compounds, stereochemistry is the primary driver of potency and pharmacokinetic properties. mdpi.com

Conformational Rigidity: Introducing cyclic structures, such as in spiropiperidines or condensed piperidines, can reduce conformational flexibility. nih.govresearchgate.net This rigidification can help in pre-organizing the molecule for optimal interaction with a receptor and can lead to improved selectivity. researchgate.net

Stereoselective Synthesis: Advanced synthetic methods now allow for the stereoselective synthesis of substituted piperidines, enabling the preparation of specific isomers for biological testing. nih.gov

The following table illustrates how stereochemistry can influence the biological activity of certain piperidine derivatives:

| Compound Class | Stereochemical Feature | Biological Effect |

| 3-Alkyl-2,6-diarylpiperidin-4-ol | (2S,3R,4S,6R) configuration | Influences antibacterial, antifungal, and anthelmintic activities nih.gov |

| 3-Br-acivicin and derivatives | (5S, αS) isomers | Displayed significant antiplasmodial activity, suggesting stereoselective uptake mdpi.com |

| Piperidine tripod ligands | cis vs. trans isomers | Affects selectivity for metal ions like Zn(II) over Cu(II) researchgate.net |

These examples highlight that a thorough investigation of the stereochemical aspects of this compound analogs is necessary to unlock their full therapeutic potential.

Comparative SAR Studies with Related Piperidine and Piperazinone Derivatives

To further elucidate the SAR of this compound, it is informative to compare its analogs with structurally related heterocyclic systems, such as piperazine (B1678402) derivatives. Such comparative studies can reveal the importance of the core scaffold in determining biological activity and selectivity.

A notable example comes from the study of dual-acting histamine (B1213489) H3 and sigma-1 receptor antagonists. nih.gov In this research, replacing a piperidine ring with a piperazine ring resulted in a dramatic change in receptor affinity. nih.govnih.gov Specifically, piperidine-containing compounds showed significantly higher affinity for the sigma-1 receptor compared to their piperazine counterparts. nih.govnih.gov

This difference in activity was hypothesized to be due to a change in the protonation state of the ligand at physiological pH or thermodynamic factors related to the solvation energy of the ligands. nih.gov The piperidine moiety was identified as a key structural element for dual activity at both the H3 and sigma-1 receptors. nih.govacs.org

The table below provides a direct comparison of piperidine and piperazine analogs from a study on H3 and sigma-1 receptor ligands:

| Compound ID | Core Moiety | hH3R Ki (nM) | σ1R Ki (nM) |

| 4 | Piperazine | 3.17 | 1531 |

| 5 | Piperidine | 7.70 | 3.64 |

Data sourced from a study on histamine H3 and sigma-1 receptor antagonists. nih.govnih.gov

This comparative data clearly demonstrates that even a subtle change in the heterocyclic core—replacing a nitrogen atom with a methylene (B1212753) group—can have a profound impact on biological activity. nih.govnih.gov Such findings are invaluable for guiding the design of new this compound analogs with desired pharmacological profiles.

Biological Activity Investigations

Antimicrobial and Antifungal Activities of Piperidin-4-one Derivatives

Piperidin-4-one derivatives have demonstrated notable potential as antimicrobial and antifungal agents. biomedpharmajournal.orgresearchgate.net The introduction of different functional groups onto the piperidin-4-one core can significantly enhance its biological activity. biomedpharmajournal.org

For instance, the synthesis of thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones has been shown to yield compounds with significant antimicrobial and antifungal properties. biomedpharmajournal.org While the parent piperidin-4-ones exhibit good antibacterial activity comparable to ampicillin, their antifungal activity is notably enhanced by the addition of a thiosemicarbazone moiety. biomedpharmajournal.org These derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus, E. coli, and Bacillus subtilis, and fungal species such as M. gypseum, M. canis, T. mentagrophytes, T. rubrum, and C. albicans. biomedpharmajournal.org

A study on 2,6-disubstituted piperidin-4-one derivatives revealed that some compounds possess highly potent antibacterial activity against gram-positive bacteria, and all tested compounds showed antifungal activity against Aspergillus niger. researchgate.net Another novel compound, 2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methylpiperidin-4-one, and its thiosemicarbazone derivative were synthesized and tested against Staphylococcus aureus (Gram-positive) and Enterobacter sp. (Gram-negative). yu.edu.jo The results indicated that the thiosemicarbazone derivative possessed higher antimicrobial activity. yu.edu.jo

Furthermore, new heterocyclic compounds incorporating a 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold have been synthesized and evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. researchgate.net Several of these derivatives demonstrated good to moderate antimicrobial activity. researchgate.net The antifungal potential of piperidone derivatives has also been explored through the synthesis of compounds with pyrazolone (B3327878) substituents, which have shown satisfactory results in antifungal screening. jocpr.com

The data from these studies suggest that the piperidin-4-one scaffold is a promising template for developing new antimicrobial and antifungal agents. biomedpharmajournal.org

Table 1: Antimicrobial and Antifungal Activity of Selected Piperidin-4-one Derivatives

| Derivative Type | Target Organisms | Observed Activity | Reference |

|---|---|---|---|

| Thiosemicarbazones of 2,6-diaryl-3-methyl-4-piperidones | S. aureus, E. coli, B. subtilis, M. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicans | Significant antibacterial and enhanced antifungal activity. | biomedpharmajournal.org |

| 2,6-disubstituted piperidin-4-ones | Gram-positive bacteria, Aspergillus niger | Potent antibacterial and antifungal activity. | researchgate.net |

| Thiosemicarbazone of 2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methylpiperidin-4-one | S. aureus, Enterobacter sp. | Higher antimicrobial activity than the parent compound. | yu.edu.jo |

| 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives | Gram-positive and Gram-negative bacteria, various fungal species | Good to moderate antimicrobial activity. | researchgate.net |

Antiviral Activities of Related Piperidinone and Piperazine (B1678402) Derivatives

Research into piperidine (B6355638) and piperazine derivatives has revealed promising antiviral properties. A study focused on N-substituted piperidines demonstrated their effectiveness against the influenza A/H1N1 virus in vitro. mdpi.comscilit.com All tested substances showed activity against the virus when compared to commercial drugs like Tamiflu and Rimantadine. mdpi.comscilit.com

Specifically, piperazine has been identified as a potential pharmacotherapeutic agent for alphaviruses. nih.gov It has been shown to bind to a conserved hydrophobic pocket of the alphavirus capsid protein. nih.gov This interaction was investigated through the crystal structure of the Aura virus capsid protein in complex with piperazine. nih.gov Molecular docking studies also indicated that piperazine binds with high affinity to the hydrophobic pocket of the Chikungunya virus capsid protein. nih.gov Furthermore, piperazine demonstrated antiviral activity against the Chikungunya virus in plaque reduction and immunofluorescence assays. nih.gov This suggests that the piperazine scaffold could be a valuable starting point for the structure-based design of new alphaviral inhibitors. nih.gov

Radioprotective Effects of N-(2-Hydroxyethyl)piperazine Derivatives

The growing need for effective radiation countermeasures has spurred research into novel radioprotective agents. nih.govrsc.org Derivatives of 1-(2-hydroxyethyl)piperazine have emerged as a promising class of compounds in this area. nih.govrsc.orgmdpi.comnih.gov These derivatives have been synthesized and evaluated for their ability to protect human cells from the damaging effects of ionizing radiation. nih.govrsc.orgmdpi.comnih.gov

A series of novel 1-(2-hydroxyethyl)piperazine derivatives were designed and tested for their radioprotective effects and cytotoxicity. nih.govrsc.orgmdpi.com Several of these compounds were found to protect human cells against radiation-induced apoptosis while exhibiting low cytotoxicity. mdpi.comnih.gov In one study, a leading compound demonstrated a significant radioprotective effect on cell survival in vitro and low toxicity in vivo. mdpi.comnih.gov The radioprotective efficacy of these compounds has been quantified using the dicentric chromosome assay, a gold standard for measuring DNA damage. nih.govrsc.org

Structure-activity relationship studies have provided insights into the key molecular features for radioprotective activity. mdpi.com The 1-(2-hydroxyethyl)piperazine moiety appears to be crucial for the desired effects, as compounds lacking this structure showed increased cytotoxicity and insolubility. mdpi.com The development of these piperazine derivatives offers a potential alternative to existing radioprotectors like amifostine, which can have significant side effects. nih.govrsc.org

Table 2: Radioprotective Effects of Selected N-(2-Hydroxyethyl)piperazine Derivatives

| Study Focus | Key Findings | Significance | Reference |

|---|---|---|---|

| Novel 1-(2-hydroxyethyl)piperazine derivatives | Protection against radiation-induced apoptosis, low cytotoxicity. | Potential as effective and less toxic radioprotective agents. | mdpi.comnih.gov |

| Second-generation piperazine derivatives | Significant radioprotective effects in vitro, minimal cytotoxicity. | Superior safety profiles and effectiveness compared to amifostine. | nih.govrsc.org |

Enzyme and Receptor Modulation by Piperidinone-Containing Compounds

Piperidinone-containing compounds have been investigated for their ability to modulate the activity of various enzymes and receptors, highlighting their potential in treating a range of diseases.

One area of focus has been the inhibition of the NLRP3 inflammasome, which is implicated in a variety of inflammatory disorders. Researchers have designed and synthesized a series of benzo[d]imidazole-2-one derivatives that incorporate a piperidine scaffold. mdpi.com These compounds were screened for their ability to inhibit NLRP3-dependent pyroptosis and the release of interleukin-1β (IL-1β). mdpi.com Selected compounds were also shown to attenuate the ATPase activity of the NLRP3 protein, suggesting a direct interaction. mdpi.com

In the realm of antifungal drug development, piperidine-4-carbohydrazide (B1297472) derivatives bearing a quinazolinyl moiety have been synthesized and shown to effectively inhibit the enzyme succinate (B1194679) dehydrogenase (SDH) in fungi. nih.govacs.org Compounds with potent in vitro activity against fungi like Rhizoctonia solani and Verticillium dahliae were identified. nih.govacs.org Molecular docking studies further elucidated the interaction of these compounds with the active site of SDH. nih.govacs.org

The piperidine ring is also a key feature in compounds targeting other enzymes and receptors. For example, studies on antimalarial agents have shown that 1,4-disubstituted piperidine derivatives exhibit good selectivity and activity against Plasmodium falciparum. nih.gov

Broader Pharmacological Potential of Piperidine and Piperidin-4-one Scaffolds

The piperidine and piperidin-4-one scaffolds are recognized as privileged structures in medicinal chemistry due to their presence in a wide array of pharmacologically active molecules. nih.govresearchgate.net These scaffolds have been reported to possess a diverse range of biological activities, including anticancer, anti-HIV, analgesic, anti-inflammatory, and central nervous system (CNS) modulatory effects. nih.govresearchgate.net

The versatility of the piperidin-4-one nucleus allows for suitable modifications to achieve better interactions with biological receptors, leading to enhanced therapeutic activities. nih.govresearchgate.net The introduction of chiral centers into the piperidine scaffold can further refine the pharmacological profile by modulating physicochemical properties, enhancing biological activity and selectivity, improving pharmacokinetic properties, and reducing potential toxicity. thieme-connect.comthieme-connect.com

Nitrogen-containing heterocyclic molecules, particularly those with a piperidin-4-one core, have gained significant attention for their broad biological characteristics, which also include antiviral, insecticidal, herbicidal, and antihistaminic activities. researchgate.net The renewed interest in this nucleus has solidified the importance of piperidin-4-ones as a foundational structure in the ongoing search for novel therapeutic agents. nih.gov

Mechanism of Biological Action Molecular and Cellular Level

Molecular Target Identification and Characterization

Direct molecular targets for 1-(2-Hydroxyethyl)piperidin-4-one have not been definitively identified. However, the piperidin-4-one nucleus is a core component of molecules with a wide array of pharmacological activities, suggesting a range of potential, though unconfirmed, targets. researchgate.netnih.gov Substituted piperidin-4-ones have been reported to possess anticancer, anti-HIV, antimicrobial, antihistaminic, and central nervous system (CNS) stimulant and depressant activities. researchgate.net

Derivatives of the closely related piperazine (B1678402) scaffold, which also features a six-membered heterocyclic ring with nitrogen atoms, have been investigated for various therapeutic applications. For instance, a complex derivative containing a 3-[4-(2-hydroxyethyl)piperazin-1-yl] moiety has been identified as a potent inhibitor of phosphodiesterase 5 (PDE5), an enzyme involved in cardiovascular function and other physiological processes. nih.gov Additionally, piperidine (B6355638) derivatives have been explored as μ-opioid receptor agonists. acs.org

While these findings relate to more complex molecules, they highlight the potential for the N-substituted piperidine-4-one core to interact with a diverse set of biological macromolecules. The specific molecular targets of this compound itself remain a subject for future investigation.

Ligand-Receptor and Enzyme-Substrate Interaction Studies

The nature of the substituent on the piperidine nitrogen is a critical determinant of binding affinity and selectivity for target receptors. researchgate.net For instance, in a series of piperidinylpyrrolopyridine derivatives developed as H1 antagonists, the nature of the acid chain attached to the piperidine nitrogen was found to be a key feature for maintaining in vivo activity. researchgate.net

Furthermore, studies on 4,4-disubstituted piperidine derivatives as high-affinity NK1 antagonists have shown that a wide range of substituents on the piperidine nitrogen, including acyl and sulfonyl groups, are tolerated, leading to high-affinity binding. acs.org This suggests that the N-(2-hydroxyethyl) group of the title compound could play a significant role in its interaction with potential biological targets, possibly through hydrogen bonding via the hydroxyl group.

The following table summarizes the in vitro activities of some substituted piperidin-4-one derivatives, illustrating the diverse biological targets of this class of compounds.

| Compound/Derivative Class | Target/Activity | Potency (IC₅₀/EC₅₀) | Source |

| 3,5-Bis(benzylidene)piperidin-4-ones | Cytotoxicity against various cancer cell lines | Submicromolar | nih.gov |

| (3R, 4S)-23 (a complex piperidine analogue) | μ Opioid Receptor (MOR) Agonist | Kᵢ MOR = 0.0021 nM, EC₅₀ MOR = 0.0013 nM | acs.org |

| 3-[4-(2-hydroxyethyl)piperazin-1-yl] derivative | Phosphodiesterase 5 (PDE5) Inhibition | Not specified | nih.gov |

| 4,4-Disubstituted piperidine (Compound 12) | hNK₁ Antagonist | IC₅₀ = 0.95 nM | acs.org |

This table presents data for structurally related compounds to infer potential activities, not direct data for this compound.

Modulatory Effects on Cellular Pathways

Direct evidence for the modulatory effects of this compound on specific cellular pathways is currently lacking. However, based on the activities of related compounds, some potential effects can be hypothesized.

For instance, 3,5-bis(ylidene)-4-piperidone scaffolds, which are considered mimics of curcumin (B1669340), have been shown to exhibit diverse biological properties, including antitumor activity. nih.gov One such mimic, 3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one, is presumed to act by inhibiting the intracellular pro-angiogenic transcription factor (HIF). nih.gov Another series of 4-piperidone-1-carboxamides demonstrated topoisomerase II-α inhibitory properties, supporting their mode of action as cytotoxic agents. nih.gov

A study on a newly synthesized piperidin-4-one derivative, (Z)-2-((2S,5S)-2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methylpiperidin-4-ylidene)hydrazine-1-carbothioamide, which shares the N-(2-hydroxyethyl)piperidin-4-one core, demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. yu.edu.jo This suggests a potential for this compound to interfere with essential cellular pathways in microorganisms.

The following table summarizes the observed biological activities of some substituted piperidin-4-one derivatives, hinting at their potential to modulate cellular pathways.

| Compound/Derivative | Biological Activity | Cell Lines/Organisms | Source |

| 3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one | Antiproliferative | MDA-MB231 (breast) and PC3 (pancreatic) cancer cells | nih.gov |

| 4-Piperidone-1-carboxamides | Cytotoxic, Topoisomerase II-α inhibition | HCT116 (colon), MCF7 (breast), and A431 (skin/squamous) cancer cells | nih.gov |

| (Z)-2-((2S,5S)-2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methylpiperidin-4-ylidene)hydrazine-1-carbothioamide | Antimicrobial | Staphylococcus aureus, Enterobacter sp. | yu.edu.jo |

| N-chloroacetyl-2,6-diphenylpiperidines | Antibacterial | Various bacteria | researchgate.net |

This table illustrates the cellular effects of related compounds, as direct data for this compound is not available.

Influence of Structural Features on Reactivity and Stability in Biological Systems

The structural features of this compound, namely the piperidin-4-one core and the N-(2-hydroxyethyl) substituent, are expected to significantly influence its reactivity and stability in biological systems. The piperidine ring itself is a common scaffold in a vast number of natural products and pharmaceuticals. nih.govchemrevlett.com

The reactivity of the piperidin-4-one core can be modulated by the substituents. For example, the presence of substituents at the 2 and 6 positions of the piperidine ring can influence the stereochemistry and, consequently, the biological activity. chemrevlett.comresearchgate.net

The N-(2-hydroxyethyl) substituent is particularly important. The nitrogen atom's basicity and the hydroxyl group's ability to form hydrogen bonds can play a crucial role in receptor binding and pharmacokinetic properties. nih.gov In a study of piperazine-based antagonists for the melanocortin-4 receptor, the substituents on the piperazine ring were found to be important for their inhibitory activity. nih.gov Similarly, in a series of piperidinylpyrrolopyridine derivatives, the nature of the substituent on the piperidine nitrogen was a key determinant of their in vivo duration of action. researchgate.net

Computational Chemistry and in Silico Studies

Molecular Docking Simulations for Binding Affinity Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug design to predict the binding affinity and mode of action of a ligand with a protein of interest.

While specific molecular docking studies exclusively focused on 1-(2-Hydroxyethyl)piperidin-4-one are not extensively documented in publicly available literature, research on analogous piperidin-4-one derivatives provides a framework for understanding its potential interactions. For instance, studies on various substituted piperidin-4-ones have demonstrated their ability to bind to a range of biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The hydroxyl and carbonyl groups in this compound are key functional groups that would be expected to participate in such interactions. For example, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. The piperidine (B6355638) ring itself can engage in van der Waals and hydrophobic interactions within a protein's binding pocket.

To illustrate the potential binding modes, a hypothetical docking scenario could involve placing this compound into the active site of a kinase, a common target for piperidine-containing compounds. The docking simulation might predict that the hydroxyl group forms a hydrogen bond with a key amino acid residue in the hinge region of the kinase, while the carbonyl group interacts with a residue in the catalytic loop. The piperidine ring could then be oriented to fit into a hydrophobic pocket. The predicted binding energy from such a simulation would provide an estimate of the affinity of the compound for the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, untested compounds and to understand the structural features that are important for activity.

Specific QSAR models that include this compound are not readily found in the current body of scientific literature. However, numerous QSAR studies have been conducted on broader classes of piperidine derivatives, which can offer insights into the types of molecular descriptors that are likely to be important for the biological activity of this compound. mdpi.com

These studies often employ a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. These can be broadly categorized into:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the three-dimensional shape of the molecule.

Electronic descriptors: These describe the distribution of electrons in the molecule.

Physicochemical descriptors: These include properties like lipophilicity (logP) and polar surface area.

For a compound like this compound, key descriptors in a QSAR model could include the number of hydrogen bond donors and acceptors, the octanol-water partition coefficient (logP), molar refractivity, and specific electronic parameters related to the carbonyl and hydroxyl groups. By developing a QSAR model for a series of related compounds with known biological activities, it would be possible to predict the activity of this compound and to suggest modifications to its structure that might enhance its activity.

Quantum Chemical Methods for Electronic Structure and Reactivity

Quantum chemical methods are used to study the electronic structure and properties of molecules. These methods can provide detailed information about electron distribution, chemical stability, and reactivity. A study by Boshkayeva et al. investigated the structural features of new modified piperidine compounds, including 1-(2-hydroxyethyl)–piperidinе–4–one, using the semiempirical PM3 method within the HyperChem program. nih.govnih.gov

Analysis of Electron Density and Charge Distribution

The analysis of electron density and charge distribution provides insights into the reactive sites of a molecule. In this compound, the presence of heteroatoms (oxygen and nitrogen) leads to a non-uniform distribution of electron density. The oxygen atom of the carbonyl group and the oxygen of the hydroxyl group are regions of high electron density, making them potential sites for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the carbon atom of the carbonyl group are relatively electron-deficient and are thus susceptible to nucleophilic attack.

The study by Boshkayeva and colleagues indicated that based on the calculations of the piperidine charges, their derivatives generally have one primary nucleophilic reaction center, which is often the oxygen in a benzoyl radical if present. nih.gov For this compound, the carbonyl oxygen would be a significant nucleophilic site.

Prediction of Chemical Stability and Reactivity (e.g., HOMO-LUMO analysis)

The stability and reactivity of a molecule can be predicted by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates high reactivity.

In the investigation by Boshkayeva et al., the chemical stability of piperidine derivatives was found to be directly dependent on the HOMO-LUMO energy gap. nih.gov While the specific values for this compound were not detailed in the abstract, the study's methodology involved calculating these parameters to assess the stability of the modeled structures.

Evaluation of Thermodynamic Parameters and Properties

Quantum chemical methods can also be used to calculate various thermodynamic parameters, such as the heat of formation and dipole moment. These parameters provide valuable information about the stability and physical properties of a molecule.

The research conducted by Boshkayeva et al. utilized the semiempirical PM3 method to assess the thermodynamic stability of the piperidine structures. nih.gov Furthermore, the calculation of dipole moments for the considered compounds, including this compound, suggested that they possess high polarity. This high polarity implies that they would be readily soluble in polar solvents such as water and alcohol, which has important implications for their potential use in various dosage forms. nih.gov

| Thermodynamic Property | Predicted Value/Characteristic | Source |

| Stability | Thermodynamically stable | nih.gov |

| Polarity | High | nih.gov |

| Solubility | Readily soluble in polar solvents (e.g., water, alcohol) | nih.gov |

Predictive Modeling of Diverse Biological Activities

Predictive modeling tools can be used to forecast the potential biological activities of a compound based on its chemical structure. These in silico methods are valuable for identifying potential therapeutic applications and for prioritizing compounds for further experimental testing.

While specific predictive modeling studies for this compound are not widely reported, online tools such as PASS (Prediction of Activity Spectra for Substances) can be used to predict a wide range of biological activities based on the structure of a compound. nih.gov Such predictions are based on a large database of known structure-activity relationships.

Advanced Analytical Methodologies for Comprehensive Characterization

High-Resolution Spectroscopic Techniques (e.g., NMR, IR, Mass Spectrometry) for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of 1-(2-Hydroxyethyl)piperidin-4-one by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework of the molecule. Although publicly available, fully assigned spectra for this compound are scarce, one can predict the expected signals based on its structure. The ¹H NMR spectrum would show characteristic signals for the protons on the piperidine (B6355638) ring and the N-substituted hydroxyethyl (B10761427) group. The ¹³C NMR spectrum would complement this by identifying the distinct carbon environments, including the carbonyl carbon (C=O) of the ketone group, the two carbons of the hydroxyethyl group, and the carbons of the piperidine ring. Chemical suppliers often hold this data, which can be requested for quality assurance. bldpharm.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to exhibit a strong absorption band for the ketone carbonyl (C=O) stretching vibration and a broad band corresponding to the hydroxyl (-OH) group's stretching vibration.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and aspects of its structure. The compound can be analyzed by liquid chromatography-mass spectrometry (LC-MS). sielc.com For LC-MS applications, the mobile phase of the chromatography system is typically adapted to be compatible with the mass spectrometer's ion source; for example, by replacing phosphoric acid with formic acid. sielc.com

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Characteristics |

| ¹H NMR | Piperidine Ring Protons | Complex multiplets in the aliphatic region. |

| Hydroxyethyl Protons | Triplets corresponding to the two CH₂ groups. | |

| Hydroxyl Proton | A broad singlet, which can exchange with D₂O. | |

| ¹³C NMR | Carbonyl Carbon | A signal in the downfield region (typically >200 ppm). |

| Piperidine Ring Carbons | Signals in the aliphatic region. | |

| Hydroxyethyl Carbons | Two distinct signals for the -CH₂-N and -CH₂-OH carbons. | |

| IR | O-H Stretch | Broad absorption band around 3400-3200 cm⁻¹. |

| C-H Stretch | Absorption bands in the 3000-2850 cm⁻¹ region. | |

| C=O Stretch | Strong, sharp absorption band around 1715 cm⁻¹. | |